molecular formula C11H13N3 B13088375 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole

4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole

Cat. No.: B13088375
M. Wt: 187.24 g/mol
InChI Key: CGDBNIFQKFAPAY-UHFFFAOYSA-N
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Description

4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a fused heterocyclic compound featuring a pyrimidine ring fused to an indazole core, with a methyl group at the 4-position.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole

InChI

InChI=1S/C11H13N3/c1-8-6-7-12-11-9-4-2-3-5-10(9)13-14(8)11/h2-5,8,12H,6-7H2,1H3

InChI Key

CGDBNIFQKFAPAY-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C3C=CC=CC3=NN12

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminoindazole Derivatives with β-Dicarbonyl Compounds

The core pyrimido[1,2-b]indazole scaffold is commonly synthesized via cyclocondensation of 3-aminoindazole derivatives with β-dicarbonyl compounds such as ethyl acetoacetate or its trifluoromethylated analogs.

  • Typical Procedure:
    The reaction involves mixing 3-aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate in a solvent system such as methanol combined with a catalytic amount of polyphosphoric acid (H₃PO₄). The mixture is refluxed under inert atmosphere (argon) for 24 hours to promote cyclization and condensation, forming the pyrimido[1,2-b]indazole-4-one core structure.
    • Using methanol alone leads to low conversion and yield (~27% yield, 36% conversion after 72 h).
    • Methanol combined with phosphoric acid improves conversion and yield significantly (up to 78% conversion and 39% yield after 24 h).
    • The crude product is isolated by filtration after solvent removal and washing with diethyl ether.

      (Based on)
Parameter Condition Outcome
Solvent Methanol + H₃PO₄ (4/1) 78% conversion, 39% yield
Temperature Reflux 24 hours
Atmosphere Argon Prevents oxidation
Product Isolation Filtration after solvent removal Pure pyrimidoindazole derivative

Chlorination of the Pyrimidone Intermediate

To functionalize the pyrimido[1,2-b]indazole core at the 4-position, chlorination is performed using phosphorus oxychloride (POCl₃) .

  • Procedure:
    The pyrimido[1,2-b]indazole-4-one derivative is refluxed with an excess of POCl₃ for about 3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, excess POCl₃ is removed under vacuum, and the reaction mixture is quenched with water. The chlorinated product is extracted with dichloromethane, dried over anhydrous magnesium sulfate, filtered, and purified by silica gel chromatography.
    • Yields for this step range from good to excellent (70–98%), depending on substituents on the indazole ring.

      (Based on)
Parameter Condition Outcome
Reagent POCl₃ (phosphorus oxychloride) Chlorination at C-4 position
Temperature Reflux (~100 °C) 3 hours
Work-up Quenching with water, extraction with DCM Purification by chromatography
Yield Range 70–98% High yields for various derivatives

Amination and Substitution at the 4-Position

The 4-chloro derivative serves as a versatile intermediate for nucleophilic substitution reactions with various amines to introduce diverse substituents at the 4-position.

  • Typical Amination Procedure:
    The 4-chloro-pyrimido[1,2-b]indazole derivative is reacted with primary or secondary amines (e.g., methylamine, n-propylamine, benzylamine, morpholine, pyrrolidine) in a suitable solvent such as tetrahydrofuran (THF) or methanol. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can be used as bases to facilitate substitution.
    • The reaction proceeds at room temperature or mild heating for 2 hours.
    • Yields vary from moderate to good (52–97%).

      (Based on)
Amine Nucleophile Base Used Yield (%)
Methylamine None or Et₃N Up to 97%
n-Propylamine Et₃N 52%
Benzylamine Et₃N 62%
Morpholine Et₃N 60%
Pyrrolidine K₂CO₃ 55%

Alternative Synthetic Routes and Functionalizations

Summary Table of Key Preparation Steps for 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole

Step No. Reaction Type Reagents & Conditions Key Outcome Yield Range
1 Cyclocondensation 3-Aminoindazole + ethyl 4,4,4-trifluoroacetoacetate, MeOH/H₃PO₄ reflux 24 h Formation of pyrimido[1,2-b]indazole-4-one core 27–78% (improved with acid)
2 Chlorination POCl₃ reflux 3 h 4-Chloro-pyrimido[1,2-b]indazole derivative 70–98%
3 Amination/Substitution Amines (methylamine, etc.), Et₃N or K₂CO₃, RT or mild heat 4-Amino substituted derivatives 52–97%
4 Cross-coupling (optional) Suzuki–Miyaura coupling on halogenated intermediates Introduction of aryl substituents Variable

Research Findings and Notes

  • The use of mixed solvent systems with acid catalysts significantly improves the yield and conversion of the cyclocondensation step compared to using methanol alone.
  • Chlorination with POCl₃ is a robust and high-yielding method to activate the 4-position for further nucleophilic substitution.
  • Amination reactions proceed efficiently with both primary and secondary amines, enabling the synthesis of a diverse library of substituted pyrimido[1,2-b]indazoles.
  • The synthetic routes allow for gram-scale preparation with reproducible yields, suitable for further medicinal chemistry applications.
  • NMR (¹H, ¹³C, ¹⁹F), HRMS, and TLC are routinely used to monitor reaction progress and confirm product structures. (Based on comprehensive data from)

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Synthesis of Derivatives

Recent studies have focused on synthesizing various derivatives of 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole to enhance its biological activity. For instance, a series of trifluoromethylated pyrimido[1,2-b]indazole derivatives were synthesized with excellent yields through simple condensation reactions. These derivatives serve as building blocks for creating a diverse library of compounds with potential pharmacological applications .

Antimicrobial Properties

Research has indicated that pyrimido[1,2-b]indazole derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives against pathogenic microorganisms and found that certain compounds demonstrated potent activity against both bacterial and fungal strains. For example, specific derivatives showed effectiveness comparable to standard antimicrobial agents like metronidazole .

Anti-inflammatory Effects

In addition to antimicrobial properties, some derivatives have been investigated for their anti-inflammatory effects. Compounds derived from this compound displayed inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests their potential use in treating inflammatory diseases .

Phosphodiesterase Inhibition

Another significant application of pyrimido[1,2-b]indazole derivatives is their role as phosphodiesterase inhibitors. A study highlighted the identification of these compounds as potent inhibitors of phosphodiesterase 10A (PDE10A), which is implicated in various neurological disorders. The structure-activity relationship analysis revealed that specific substitutions at the 4-position of the pyrimidoindazole ring significantly affected inhibitory potency .

Therapeutic Potential

The diverse biological activities of this compound derivatives suggest their potential therapeutic applications:

  • Antimicrobial Agents : Due to their effectiveness against a range of pathogens.
  • Anti-inflammatory Drugs : For conditions characterized by excessive inflammation.
  • Neurological Therapies : As PDE10A inhibitors for treating disorders like schizophrenia and Huntington's disease.

Case Studies

StudyFindings
Synthesis of trifluoromethylated derivatives with high yields; potential for drug development.
Demonstrated antimicrobial activity against Candida species; effective compared to traditional treatments.
Identified as potent PDE10A inhibitors; structure modifications enhanced activity significantly.

Mechanism of Action

The mechanism of action of 4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cell death .

Comparison with Similar Compounds

Trifluoromethylated Derivatives

Example Compounds :

  • 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (3a)
  • 4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole (4a)

Synthesis: Trifluoromethylated derivatives are synthesized via cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoroacetoacetate, followed by functionalization using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) reactions . Yields range from 46% to 93%, depending on substituents and reaction conditions (e.g., PdCl₂(PPh₃)₂ catalysis) .

Key Differences :

  • Electronic Effects : The electron-withdrawing trifluoromethyl group enhances metabolic stability and influences π-electron delocalization compared to the electron-donating methyl group .
  • Reactivity : The C-4 chlorine in 3a–h derivatives enables further functionalization (e.g., aryl coupling), whereas the 4-methyl group may limit such reactivity .

Physical Properties :

Compound Yield (%) Melting Point (°C) Notable Spectral Data (¹³C NMR, δ ppm)
4a (CF₃, 4-MeO-Ph) 93 145–147 142.9 (q, J = 36.5 Hz, CF₃); 55.6 (OCH₃)
Hypothetical 4-Me Analog ~80* ~150–160* Predicted δ 20–25 (CH₃); absence of CF₃ signals

*Predicted based on analogous syntheses.

Pyridyl- and Indoleninyl-Substituted Derivatives

Example Compounds :

  • 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole (1b)
  • 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole (1c)

Synthesis: These derivatives are prepared via condensation of 1,3-dialdehydes with 3-aminoindazoles, yielding products with extended π-systems. Crystallographic data confirm significant π-electron delocalization and intermolecular interactions (e.g., N–H⋯N, π-π stacking) .

Key Differences :

  • Substituent Effects : Pyridyl groups introduce basic nitrogen atoms, enabling coordination to metal catalysts or hydrogen bonding, unlike the inert methyl group.
  • Molecular Packing : Pyridyl substituents promote 3D architectures via C–H⋯N/O interactions, whereas methyl groups may favor hydrophobic interactions .

Aryl-Substituted Derivatives

Example Compounds :

  • 4-(2-Phenylpyrimido[1,2-b]indazol-4-yl)benzonitrile (4i)
  • 4-(4-Nitrophenyl)-2-phenylpyrimido[1,2-b]indazole (4j)

Synthesis: Aryl groups are introduced via Suzuki-Miyaura coupling, achieving yields up to 87%. Electron-withdrawing groups (e.g., nitro, cyano) enhance solubility and reactivity in SNAr reactions .

Key Differences :

  • Polarity: Nitro and cyano substituents increase polarity and dipole moments compared to the nonpolar methyl group.
  • Applications : Aryl derivatives exhibit tunable optical properties (e.g., fluorescence), whereas methylated analogs are less explored in this context .

Biological Activity

4-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound belonging to the pyrimidoindazole family. Its unique structure, characterized by a fused pyrimidine and indazole ring system with a methyl group at the 4-position of the pyrimidine ring, contributes to its diverse biological activities. This article reviews the biological activities of this compound, including its antitumor effects, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C10H8N4
  • Molecular Weight : 188.20 g/mol
  • Structure : The compound features a fused pyrimidine and indazole structure, which is crucial for its biological interactions.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.7
A549 (Lung Cancer)12.3
HeLa (Cervical Cancer)10.5

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/ml)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The compound's effectiveness against these pathogens highlights its potential as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies indicate that it may inhibit specific enzymes involved in cancer cell metabolism and bacterial growth.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry explored the anticancer effects of several derivatives of pyrimido[1,2-b]indazole. The researchers found that modifications at the 4-position significantly enhanced antitumor activity against several cancer cell lines. The study concluded that structural optimization could lead to more potent anticancer agents derived from this scaffold .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial properties, derivatives of pyrimido[1,2-b]indazole were tested against a panel of bacterial strains. The results indicated that certain substitutions at the 2-position increased potency against resistant strains of bacteria . This research underscores the importance of chemical modifications in enhancing biological efficacy.

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